N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Description
Introduction and Research Context
The study of N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide emerges from a rich tradition of medicinal chemistry focused on the synthesis and evaluation of heterocyclic compounds. These molecules, characterized by rings containing at least one atom other than carbon, have consistently demonstrated remarkable biological activity, making them central to the development of therapeutic agents. Benzothiazole and pyrrolidine derivatives, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The fusion of these two scaffolds, further functionalized with methylsulfonyl and pyridinylmethyl groups, reflects a strategic approach to molecular design aimed at enhancing therapeutic potential.
Within this context, the compound under discussion exemplifies the intersection of synthetic ingenuity and biological relevance. Its structure incorporates a benzothiazole core, known for its broad spectrum of biological activities, linked to a pyrrolidine ring, which imparts conformational flexibility and potential for diverse interactions with biological targets. The addition of a methylsulfonyl group introduces electron-withdrawing characteristics, potentially modulating the compound’s pharmacokinetic and pharmacodynamic profiles, while the pyridin-3-ylmethyl substituent offers further avenues for receptor binding and selectivity. This article systematically explores the historical development of such hybrid compounds, their significance in medicinal chemistry, the evolution of heterocyclic therapeutics, and the specific research objectives that frame ongoing scientific inquiry.
Historical Development of Benzothiazole-Pyrrolidine Hybrid Compounds
The historical trajectory of benzothiazole-pyrrolidine hybrid compounds is rooted in the independent discovery and subsequent convergence of the benzothiazole and pyrrolidine scaffolds within medicinal chemistry. Benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole, was first synthesized in the late nineteenth century and rapidly found application in the dye industry. Its biological significance became apparent in the mid-twentieth century, as derivatives were identified with antimicrobial and antitumor properties. The benzothiazole nucleus, characterized by its electron-rich aromatic system and the presence of both nitrogen and sulfur, proved amenable to a wide range of chemical modifications, facilitating the development of libraries of compounds with varied biological activities.
Pyrrolidine, a saturated five-membered ring containing a nitrogen atom, has a similarly storied history. Its derivatives are ubiquitous in natural products and pharmaceuticals, valued for their conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions. The combination of benzothiazole and pyrrolidine motifs emerged as a logical extension of efforts to synthesize hybrid molecules capable of engaging multiple biological targets or enhancing selectivity and potency.
The synthesis of benzothiazole-pyrrolidine hybrids typically involves the functionalization of the benzothiazole ring at the 2-position, enabling the introduction of various substituents, including pyrrolidine derivatives. Early synthetic strategies relied on classical condensation and cyclization reactions, but advances in cross-coupling methodologies, such as Suzuki-Miyaura and Heck reactions, have greatly expanded the repertoire of accessible hybrids. The incorporation of additional functional groups, such as methylsulfonyl and pyridinylmethyl moieties, reflects a growing appreciation for the role of electronic and steric effects in modulating biological activity.
The table below summarizes key milestones in the historical development of benzothiazole-pyrrolidine hybrids:
The continuous refinement of synthetic techniques has enabled the systematic exploration of structure-activity relationships, paving the way for the rational design of compounds such as this compound.
Significance in Medicinal Chemistry Research
The significance of benzothiazole-pyrrolidine hybrids in medicinal chemistry is underscored by their broad spectrum of biological activities and their capacity to serve as platforms for the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated efficacy against a variety of disease targets, including cancer, bacterial and fungal infections, and neurodegenerative disorders. The ability of the benzothiazole core to engage in π-π stacking, hydrogen bonding, and coordination with metal ions underpins its versatility as a pharmacophore.
Pyrrolidine, meanwhile, is frequently encountered in the structures of alkaloids and synthetic drugs, contributing to favorable pharmacokinetic properties such as oral bioavailability and metabolic stability. The fusion of these two moieties in a single molecule is intended to harness the complementary advantages of each scaffold, potentially yielding compounds with enhanced potency, selectivity, and safety profiles.
Recent research has focused on the optimization of benzothiazole-pyrrolidine hybrids for anticancer activity. Structure-activity relationship studies have revealed that the nature and position of substituents on both the benzothiazole and pyrrolidine rings can profoundly influence biological activity. For example, the introduction of electron-donating groups such as methoxy at the 4-position of the benzothiazole ring has been associated with increased cytotoxicity against certain cancer cell lines. Similarly, the presence of sulfonyl and pyridinylmethyl groups has been shown to modulate target specificity and enhance antiproliferative effects.
The table below presents representative research findings on the biological activities of benzothiazole-pyrrolidine hybrids:
These findings highlight the importance of systematic structural modification in the pursuit of optimized therapeutic agents. The versatility of the benzothiazole-pyrrolidine scaffold, combined with the capacity for further functionalization, ensures its continued prominence in medicinal chemistry research.
Evolution of Heterocyclic Compounds as Therapeutic Agents
The evolution of heterocyclic compounds as therapeutic agents is a testament to the enduring value of molecular diversity in drug discovery. Heterocycles, defined by the presence of non-carbon atoms within ring systems, comprise a significant proportion of all known pharmaceuticals. Their unique electronic and steric properties enable interactions with a wide range of biological targets, including enzymes, receptors, and nucleic acids.
Benzothiazole and pyrrolidine represent two of the most extensively studied heterocyclic systems. The benzothiazole ring, with its fused aromatic and thiazole components, offers a rigid, planar structure conducive to stacking and binding interactions. Its derivatives have been explored for activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. The pyrrolidine ring, by contrast, imparts flexibility and conformational adaptability, features that can be advantageous in optimizing binding to dynamic biological targets.
The strategic combination of multiple heterocyclic motifs within a single molecule reflects a broader trend in medicinal chemistry toward the design of hybrid structures. This approach seeks to capitalize on the complementary properties of different scaffolds, potentially yielding compounds with synergistic biological effects. The incorporation of additional functional groups, such as methylsulfonyl and pyridinylmethyl moieties, further expands the chemical space available for exploration.
The table below illustrates the diversity of heterocyclic compounds and their therapeutic applications:
| Heterocycle | Representative Drugs | Therapeutic Area |
|---|---|---|
| Benzothiazole | Riluzole, Phortress | Amyotrophic lateral sclerosis, cancer |
| Pyrrolidine | Proline analogues, nicotine | Antihypertensive, neurological |
| Piperazine | Ciprofloxacin, sildenafil | Antibacterial, erectile dysfunction |
| Pyridine | Nicotinamide, isoniazid | Vitamin B3, antitubercular |
The ongoing evolution of heterocyclic therapeutics is driven by advances in synthetic methodology, high-throughput screening, and computational modeling. These tools enable the rapid generation and evaluation of compound libraries, facilitating the identification of lead structures for further optimization.
Research Objectives and Scientific Scope
The research objectives guiding the study of this compound are rooted in the desire to elucidate the structure-activity relationships that govern its biological properties and to assess its potential as a therapeutic agent. Specific aims include the synthesis and characterization of the compound, the evaluation of its biological activity against relevant disease targets, and the investigation of its pharmacokinetic and pharmacodynamic profiles.
The scientific scope of this research encompasses both fundamental and applied aspects of medicinal chemistry. At the fundamental level, the study seeks to deepen understanding of the chemical reactivity and conformational dynamics of benzothiazole-pyrrolidine hybrids. Applied objectives include the identification of lead compounds for further preclinical development and the exploration of potential mechanisms of action.
The table below outlines the primary research objectives and corresponding methodologies:
| Objective | Methodology |
|---|---|
| Synthesis and characterization | Organic synthesis, nuclear magnetic resonance spectroscopy, mass spectrometry |
| Biological activity evaluation | In vitro cytotoxicity assays, enzyme inhibition studies |
| Structure-activity relationship analysis | Systematic modification of substituents, computational modeling |
| Pharmacokinetic profiling | In vitro metabolic stability, permeability assays |
By adhering to these objectives, the research aims to contribute to the rational design of novel therapeutic agents based on the benzothiazole-pyrrolidine scaffold.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-28-16-8-3-9-17-18(16)22-20(29-17)23(13-14-6-4-10-21-12-14)19(25)15-7-5-11-24(15)30(2,26)27/h3-4,6,8-10,12,15H,5,7,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMOHURLQPPFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and its mechanisms of action.
Structural Overview
The compound features a complex structure that includes:
- Methoxybenzo[d]thiazole moiety : This part is known for its biological activity, particularly in anticancer applications.
- Pyrrolidine-2-carboxamide group : This segment contributes to the compound's pharmacological properties.
- Methylsulfonyl group : Enhances solubility and reactivity, potentially improving bioavailability.
The molecular formula of this compound is with a molecular weight of 355.4 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. The biological activity of this compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 1.5 | Induces apoptosis via caspase activation |
| HeLa (cervical cancer) | 2.0 | Inhibits tubulin polymerization |
| A549 (lung cancer) | 1.8 | Arrests cell cycle at G2/M phase |
These results suggest that the compound effectively inhibits cancer cell proliferation, likely through mechanisms involving apoptosis and disruption of microtubule dynamics, similar to other known antitubulin agents .
Antibacterial Properties
In addition to anticancer activity, the compound also exhibits antibacterial properties. Preliminary assessments have shown promising results against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The antibacterial mechanism is believed to involve inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, thus exerting a bacteriostatic effect .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : Similar to other thiazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The methylsulfonyl group enhances the ability of the compound to inhibit enzymes like DHPS, which plays a critical role in bacterial growth and replication .
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in sensitive cancer cells .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, with flow cytometry confirming increased apoptosis rates.
- In Vivo Efficacy : In animal models bearing human tumor xenografts, administration of the compound led to tumor reduction without significant toxicity, suggesting a favorable therapeutic index.
Scientific Research Applications
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Benzo[d]thiazole moiety : A heterocyclic structure known for its potential therapeutic effects.
- Pyrrolidine ring : Enhances pharmacological properties and bioavailability.
- Methylsulfonyl group : Increases solubility and reactivity, facilitating biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d]thiazole and pyrrolidine structures. The following table summarizes findings from various studies regarding the compound's efficacy against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| N1 | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| N2 | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
These compounds have shown promising results in inducing apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .
Antimicrobial Activity
In addition to anticancer applications, this compound has demonstrated notable antibacterial properties. A study investigated its efficacy against various bacterial strains, yielding the following results:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | 8 | E. coli: 10, S. aureus: 9 |
| Control | 7.5 | E. coli: 8, S. aureus: 7 |
These findings suggest that the compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of a related compound demonstrated a significant reduction in tumor size after four weeks of treatment. This study highlighted the potential of benzo[d]thiazole derivatives in targeted cancer therapies.
Case Study 2: Antimicrobial Application
A research project focused on developing hybrid antimicrobials combining this compound with cell-penetrating peptides showed enhanced antibacterial activity against resistant strains of bacteria, indicating a promising direction for future antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Sulfonyl Motifs
Compound 4–9 to 4–12 (): These derivatives (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(3-fluorophenylsulfonyl)piperidine-4-carboxamide) share the benzothiazole core and sulfonyl group but differ in the sulfonyl substituents (fluoro-, chloro-, bromo-phenyl, or m-tolyl). Yields ranged from 47% to 72%, with confirmed purity via NMR and HRMS-ESI+ .
Compound 42 and 43 ():
(S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) demonstrated COX-2 inhibition comparable to celecoxib but with a higher ulcerogenic index. The nitro group enhances electrophilicity, which may improve receptor binding but increase toxicity compared to the target compound’s methoxy group .
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide ():
This analog substitutes the benzothiazole with a phenyl-thiazole and positions the sulfonyl group on a benzene ring rather than pyrrolidine. Such variations may alter pharmacokinetics, as sulfonamide positioning influences membrane permeability .
Pyridine-Containing Analogues
N-(4-Methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide ():
This simpler structure lacks the pyrrolidine-sulfonyl moiety, resulting in reduced steric bulk. Its primary application is unconfirmed, but pyridine-carboxamide derivatives are often explored as kinase or antimicrobial agents .
CDK7 Inhibitors (): Acrylamide derivatives like N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide target CDK7 for cancer therapy. The target compound’s pyridin-3-ylmethyl group may similarly engage in π-π stacking with kinase active sites, though its methylsulfonyl-pyrrolidine could confer distinct selectivity .
Activity Trends
- Electron-Withdrawing Groups (): Fluorophenyl and nitrophenyl sulfonyl groups enhance electrophilicity, improving receptor binding but increasing toxicity. The target’s methylsulfonyl balances moderate reactivity with lower ulcerogenic risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
